molecular formula C10H10F2O2 B1399941 2-(2,3-Difluorophenyl)-2-methylpropanoic acid CAS No. 1035261-36-9

2-(2,3-Difluorophenyl)-2-methylpropanoic acid

Cat. No. B1399941
CAS RN: 1035261-36-9
M. Wt: 200.18 g/mol
InChI Key: NGWGGYWAVAOYGN-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)acetic acid is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 g/mol . The compound is white in color and takes the form of a crystalline powder .


Molecular Structure Analysis

The InChI Key for 2-(2,3-Difluorophenyl)acetic acid is UXSQXUSJGPVOKT-UHFFFAOYSA-N . The SMILES representation is C1=CC(=C(C(=C1)F)F)CC(=O)O .


Physical And Chemical Properties Analysis

The melting point of 2-(2,3-Difluorophenyl)acetic acid is between 117.0°C to 119.0°C . The compound is at least 97% pure according to HPLC analysis .

Scientific Research Applications

Synthesis and Biological Activity

  • β-Hydroxy-β-arylpropanoic acids, structurally similar to NSAIDs like ibuprofen, show significant anti-inflammatory activity. One compound, 2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid, demonstrated strong anti-inflammatory effects, comparable to ibuprofen (Dilber et al., 2008).

Physical and Chemical Properties

  • Studies on monocarboxylic acids like 2-methylpropanoic acid focused on their thermochemical properties, like enthalpies of vaporization and formation, which are crucial for developing predictive models in organic synthesis (Verevkin, 2000).

Stereochemistry in Pharmaceutical Applications

  • The stereochemistry of catabolism of DNA base thymine and the anti-cancer drug 5-fluorouracil involves compounds like (2S)-3-Amino-2-methylpropanoic acid, which are crucial for understanding the metabolic pathways of these substances (Gani et al., 1985).

Drug Development and Novel Compounds

  • Novel analgesic-antiinflammatory salicylates were developed, with 5-(2,4-Difluorophenyl)salicylic acid showing higher efficacy and safety compared to aspirin (Hannah et al., 1978).

Degradation and Stability Analysis

  • Research on the degradation of ciprofibrate, containing a 2-methylpropanoic acid unit, under neutral and basic conditions provides insights into the stability of pharmaceutical compounds (Dulayymi et al., 1993).

Chemical Synthesis Techniques

  • The Schmidt glycosidation reaction uses 2-chloro-2-methylpropanoic ester as a steering group for efficient glycosidation of sterically hindered alcohols, demonstrating the utility of such compounds in complex organic synthesis (Szpilman & Carreira, 2009).

Safety and Hazards

2-(2,3-Difluorophenyl)acetic acid is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

2-(2,3-difluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)6-4-3-5-7(11)8(6)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWGGYWAVAOYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(2,3-difluorophenyl)-2-methylpropanenitrile (9.5 g, 52 mmol) in 50 mL dioxane was treated with 10 mL H2O and concentrated H2SO4 (3 mL, 105 mmol). The resulting mixture was stirred at 110° C. for 16 hours, M+1=201. The reaction was then cooled to room temperature. The mixture was extracted with EtOAc and the organic layer discarded. The water layer was acidified with concentrated HCl, extracted with EtOAc, washed with H2O and brine, dried over anhydrous Na2SO4, and concentrated in vacuo to give 4.74 g of the title compound as a pale yellow solid. MS (m/z)=201 (M+H)+.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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